

An In-depth Technical Guide to the Commercial Availability of Dicyclohexylmethanol

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Compound of Interest

Compound Name: *Dicyclohexylmethanol*

Cat. No.: *B146628*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic utility of **dicyclohexylmethanol**. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this chemical compound.

Commercial Availability

Dicyclohexylmethanol is readily available from a variety of chemical suppliers. It is typically sold in quantities ranging from grams to kilograms, with purity levels generally at 98% or higher. For larger quantities, inquiries for bulk or commercial pricing are usually accommodated by the suppliers.

Table 1: Commercial Suppliers and Pricing of **Dicyclohexylmethanol**

Supplier	Catalog Number	Purity	Package Size	Price (USD)	Availability
Biosynth	EAA45382	-	10 g	\$354.00	3-4 weeks
CP Lab Safety	AAB-AA003PBK-5g	98%	5 g	\$344.80	In Stock
Fluorochem	F689705	98%	1 g	£32.00	In Stock (UK)
250 mg	£22.00	In Stock (UK)			
25 g	£711.00	In Stock (UK)			
Ivy Fine Chemicals	144916	-	1 g	\$46.80	In Stock
P212121 Store	AA-B20099-1G	> 98.0%	1 g	\$56.00	In Stock
Santa Cruz Biotechnology	sc-264627	-	-	Inquire	In Stock
SRIRAMCHEM	SPD112-09	High Purity	-	₹45,000.00	In Stock
Thermo Scientific	-	98%	1 g	-	Discontinued

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Bulk and commercial quantities are often available upon request.

Physicochemical Properties

Dicyclohexylmethanol, also known as dicyclohexylcarbinol, is a secondary alcohol. Its chemical and physical properties are summarized in the table below.

Table 2: Physicochemical Properties of **Dicyclohexylmethanol**

Property	Value	Reference
CAS Number	4453-82-1	[1][2][3][4][5][6][7][8]
Molecular Formula	C ₁₃ H ₂₄ O	[1][6][7][8]
Molecular Weight	196.33 g/mol	[1][6][7][8]
Appearance	White to off-white solid	[3]
Melting Point	58-64 °C	[3]
Boiling Point	154 °C @ 12 mmHg	[3]
Solubility	Soluble in organic solvents like methanol.	[3]
Synonyms	Dicyclohexylcarbinol, α-Cyclohexylcyclohexanemethanol	[6][8]

Synthesis of Dicyclohexylmethanol

The most common laboratory-scale synthesis of **dicyclohexylmethanol** involves the reduction of dicyclohexyl ketone. This can be achieved through various methods, including catalytic hydrogenation or, more conveniently, with hydride reducing agents like sodium borohydride.

This protocol is a representative procedure based on the general reduction of ketones.

Materials:

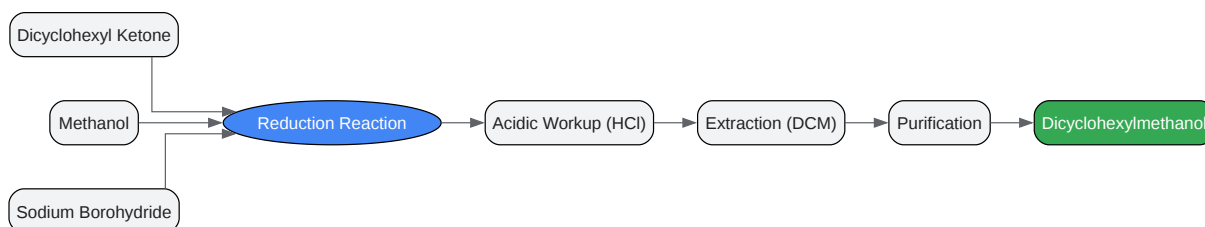
- Dicyclohexyl ketone
- Methanol
- Sodium borohydride (NaBH₄)
- Dichloromethane (CH₂Cl₂)
- 3 M Hydrochloric acid (HCl)

- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve dicyclohexyl ketone in methanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride to the stirred solution. The reaction is exothermic.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of 3 M HCl to neutralize the excess sodium borohydride and decompose the borate ester complex.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the remaining aqueous residue, add dichloromethane to extract the product.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **dicyclohexylmethanol**.
- The crude product can be purified by recrystallization or column chromatography.



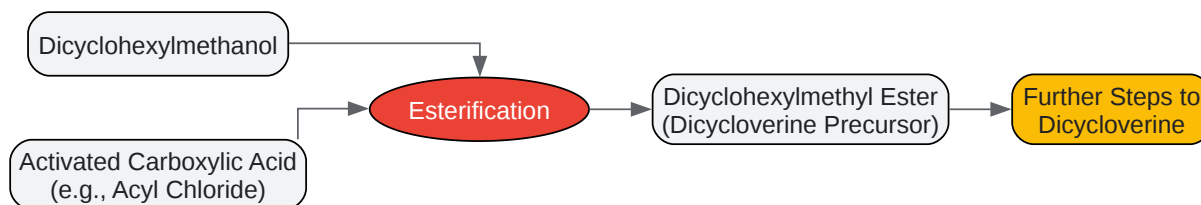
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Synthesis of **Dicyclohexylmethanol** Workflow.

Applications in Drug Development

Dicyclohexylmethanol serves as a key intermediate and building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A notable example is its connection to the synthesis of Dicycloverine (also known as Dicyclomine), an antispasmodic drug. While not a direct precursor in all synthetic routes, its structural motif is central to the final drug molecule.

The following diagram illustrates a plausible synthetic pathway where **dicyclohexylmethanol** could be utilized to synthesize a precursor for Dicycloverine. This involves an esterification reaction.



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Synthetic utility of **Dicyclohexylmethanol**.

This is a general procedure for the esterification of a secondary alcohol.

Materials:

- **Dicyclohexylmethanol**
- Anhydrous solvent (e.g., dichloromethane or THF)
- Acyl chloride or carboxylic acid
- Coupling agent (if using a carboxylic acid, e.g., DCC or EDC)
- Base (e.g., triethylamine or pyridine)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve **dicyclohexylmethanol** and a base in the anhydrous solvent.
- Cool the solution to 0 °C.

- Slowly add the acyl chloride to the stirred solution. If using a carboxylic acid and a coupling agent, the carboxylic acid is typically pre-activated with the coupling agent before the addition of the alcohol.
- Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
- Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent.
- Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the resulting ester by column chromatography or recrystallization.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available information regarding the direct involvement of **dicyclohexylmethanol** in specific biological signaling pathways. Its biological activity has been primarily evaluated in the context of safety and toxicology for its use in various industries. Further research would be necessary to explore any potential pharmacological activities.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions. All chemical handling should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

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